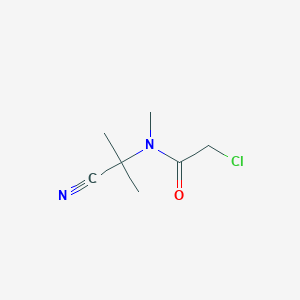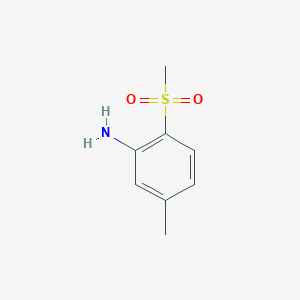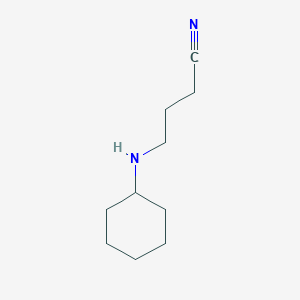
2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide
Overview
Description
2-Chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide, also known as CMCA, is an organic compound that is widely used in scientific research and laboratory experiments. CMCA is a versatile compound with a wide range of applications, including synthesis, biochemical and physiological effects, and future directions.
Scientific Research Applications
Protein Synthesis Studies
A study examined the impact of various chloracetamides, including compounds similar to 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide, on protein synthesis. It was found that these compounds inhibited protein incorporation in an in vivo system but did not affect translation rates or specific polypeptide synthesis in an in vitro cell-free system, suggesting a selective action mechanism in protein synthesis (Deal, Reeves, Larkins, & Hess, 1980).
Chemical Synthesis
Another study focused on the synthesis of various compounds using chloroacetamides. This study demonstrated efficient methods to synthesize complex chemical structures, indicating the potential of chloroacetamides in facilitating the synthesis of various chemicals, including pharmaceuticals (Dawadi & Lugtenburg, 2011).
Environmental Impact
Research has been conducted on the formation of chloroacetonitrile and N,2-dichloroacetamide from chloroacetaldehyde and monochloramine in water. This study is crucial in understanding the environmental impact of chloroacetamides, highlighting their potential to form toxic byproducts in water treatment processes (Kimura, Komaki, Plewa, & Mariñas, 2013).
Herbicide Analysis
Chloroacetamides are extensively studied for their use as herbicides. Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes helps in understanding their bioactivity and potential risks, contributing to safer agricultural practices (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthetic Chemistry
The synthesis of N-[chloro(dimethyl)silyl]-N-methylacetamide was achieved through a transsilylation reaction, as described in another study. This kind of research demonstrates the versatility of chloroacetamides in synthetic chemistry, enabling the creation of novel compounds (Lazareva & Nikonov, 2015).
properties
IUPAC Name |
2-chloro-N-(2-cyanopropan-2-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-7(2,5-9)10(3)6(11)4-8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMRZCNUPULPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















